molecular formula C18H20N2O3S B4242903 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea

1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea

Cat. No.: B4242903
M. Wt: 344.4 g/mol
InChI Key: AUQBMWSBKJDJJE-UHFFFAOYSA-N
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Description

1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea is a urea derivative characterized by a benzyl group, a phenylurea backbone, and a 1,1-dioxidotetrahydrothiophen-3-yl substituent.

Properties

IUPAC Name

1-benzyl-1-(1,1-dioxothiolan-3-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(19-16-9-5-2-6-10-16)20(13-15-7-3-1-4-8-15)17-11-12-24(22,23)14-17/h1-10,17H,11-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQBMWSBKJDJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-aminotetrahydrothiophene 1,1-dioxide with benzyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Urea Core

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
1,3-Diphenylurea C13H12N2O 212.25 g/mol Phenyl groups at N1 and N3 Simpler structure; limited hydrogen bonding capacity compared to sulfone-containing analogs. Melting point and solubility data suggest moderate crystallinity .
3-(1-Benzyl-3-pyrrolidinyl)-1,1-diphenylurea C24H25N3O 371.48 g/mol Pyrrolidinyl group at N1, benzyl at N3 Increased steric bulk may reduce solubility in polar solvents. Structural rigidity from the pyrrolidinyl ring could influence binding affinity in biological systems .
1-Benzoyl-3-(4-hydroxyphenyl)thiourea C14H12N2O2S 272.32 g/mol Thiourea backbone, hydroxylphenyl group Syn–anti configuration across the thiourea bond; comparable bond lengths to urea derivatives but enhanced sulfur-mediated hydrogen bonding .

Functional Group Modifications

  • Urea vs. Thiourea Backbones : Thiourea derivatives (e.g., 1-Benzoyl-3-[4-(3-benzoylthioureido)-phenyl]thiourea) exhibit longer C–S bonds (~1.68 Å) compared to C–O bonds in ureas (~1.23 Å), altering electronic distribution and hydrogen-bonding strength. Thioureas often display higher acidity and stronger intermolecular interactions, which may enhance crystallinity .
  • Sulfone vs. The sulfone’s electron-withdrawing effect may also modulate reactivity in nucleophilic environments .

Hydrogen-Bonding Patterns

  • The target compound’s sulfone group and urea NH protons likely participate in robust hydrogen-bonding networks. Similar derivatives, such as 1-Benzoyl-3-(4-hydroxyphenyl)thiourea, adopt syn–anti configurations that stabilize crystal packing via N–H···O/S interactions . Graph-set analysis (e.g., Etter’s rules) could classify these patterns as discrete dimers or chains, influencing supramolecular assembly .

Spectroscopic and Physical Properties

  • NMR and IR Data : While direct data for the target compound are unavailable, analogs like 1-Benzyl-1-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-3-phenylurea show characteristic urea NH signals at δ 9.16 ppm (¹H NMR) and C=O stretches near 1641 cm⁻¹ (IR). The sulfone group in the target compound may shift these signals due to electronic effects .
  • Melting Points : Urea derivatives with bulky substituents (e.g., 3-(1-benzylpyrrolidinyl)-1,1-diphenylurea) typically exhibit higher melting points (>100°C) compared to simpler diphenylureas, suggesting stronger lattice energies .

Research Findings and Implications

  • Biological Activity : Thiourea analogs (e.g., 1-Benzoyl-3-[4-(3-benzoylthioureido)-phenyl]thiourea) have demonstrated antimicrobial and enzyme-inhibitory properties, suggesting the target compound’s sulfone group could enhance target binding via polar interactions .
  • Safety Profiles: Limited toxicological data exist for the target compound, but structurally related ureas (e.g., 3-[3-(dimethylamino)propyl]-1-phenylurea) are classified as low-hazard, with precautions focused on avoiding inhalation or dermal exposure .

Biological Activity

1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the tetrahydrothiophene moiety and urea functional group, suggest potential therapeutic applications, particularly in oncology and antimicrobial research.

Structural Characteristics

The compound can be described by its molecular formula C19H22N2O2SC_{19}H_{22}N_{2}O_{2}S and features a benzyl group attached to a tetrahydrothiophene ring that contains a sulfone group. This structural complexity is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells.
  • Antimicrobial : Similar compounds have demonstrated effectiveness against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits proliferation of cancer cells (e.g., HeLa, MCF-7)
AntimicrobialEffective against multiple bacterial strains
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease processes

Anticancer Activity

A study focusing on a series of urea derivatives, including those similar to this compound, revealed significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values lower than that of established chemotherapeutic agents like sorafenib. Notably, compounds with fluorine substitutions exhibited enhanced potency against HeLa cells (IC50 = 0.37 µM) compared to sorafenib (IC50 = 7.91 µM) .

The mechanism underlying the anticancer activity involves the induction of apoptosis and cell cycle arrest at the sub-G1 phase. Flow cytometry analyses confirmed that these compounds effectively trigger apoptotic pathways in cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be approached through various methodologies that involve the reaction of phenolic and thiophene derivatives under controlled conditions. Understanding the SAR is crucial for optimizing biological activity; quantitative structure–activity relationship (QSAR) models can predict how structural modifications may enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea
Reactant of Route 2
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1-Benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylurea

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